![molecular formula C6H9NO2 B2436524 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 22255-16-9; 27762-08-9; 33294-81-4](/img/structure/B2436524.png)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a natural product found in Ephedra foliata, Aesculus parviflora, and other organisms with data available.
Scientific Research Applications
Synthesis of Azabicyclic Compounds
Research has demonstrated the synthesis of 2-Azabicyclo[2.1.1]hexanes, sharing a similar structure with 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. These compounds were synthesized using imination and subsequent reductive cyclization processes (Stevens & Kimpe, 1996).
Stereoisomer Synthesis
All four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, have been synthesized. This work significantly shortened known procedures for synthesizing these unnatural amino acids (Bakonyi et al., 2013).
Intramolecular C-H Bond Insertion
A variety of 3-azabicyclo[3.1.0]hexanes were synthesized via intramolecular C–H insertion, highlighting a key method in synthesizing related azabicyclic compounds (Kimura et al., 2015).
Copper-mediated Transformations
Copper-mediated methods have been developed for synthesizing 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates, demonstrating another approach to create azabicyclic structures (Toh et al., 2014).
Scalable Synthesis Methods
Efforts in creating scalable synthesis methods for azabicyclo compounds have been reported, which is crucial for industrial and research applications (Gan et al., 2013).
Development of Biologically Active Compounds
Azabicyclo[3.1.0]hexane-1-ols, closely related to 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, have been used as frameworks for asymmetric synthesis of biologically active compounds. These compounds can lead to pyrrolidinones and other pharmacologically active products (Jida et al., 2007).
Antimalarial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, demonstrating the potential medical applications of related compounds (Ningsanont et al., 2003).
Biological Activity and Conformational Studies
Studies have been conducted on the biological activities and conformations of compounds containing the bicyclo[3.1.0]hexane structure, revealing insights into their biological mechanisms (Jimeno et al., 2011).
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22255-16-9 | |
Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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